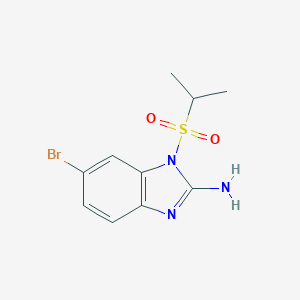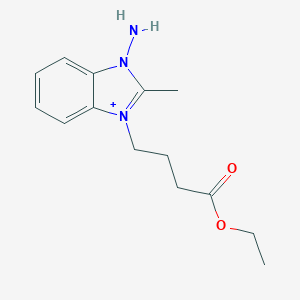![molecular formula C22H18F3N3O3S B280647 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one is a chemical compound that belongs to the category of sulfonamide-based drugs. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many cancer cells and is involved in the promotion of cell survival and proliferation. By inhibiting CK2, 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one can disrupt the signaling pathways that promote cancer cell growth and induce cell death.
Biochemical and Physiological Effects:
6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one has been shown to have various biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit DNA replication, and promote DNA damage. Moreover, this chemical compound can also modulate the expression of various genes and proteins involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one in lab experiments include its high potency and selectivity for CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using this chemical compound is its relatively low solubility in water, which can make it difficult to dissolve and administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one. One of the potential applications of this chemical compound is in the development of novel cancer therapies that target CK2. Moreover, this compound can also be used as a tool for studying the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound for its potential clinical use.
Métodos De Síntesis
The synthesis of 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one involves the reaction of 4-(3-trifluoromethylphenyl)piperazine-1-carboxylic acid with benzo[c]indole-2,3-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a white solid, which can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, prostate cancer, and leukemia. Moreover, this chemical compound has also been found to induce apoptosis and autophagy in cancer cells, which are essential processes for the elimination of damaged and abnormal cells.
Propiedades
Fórmula molecular |
C22H18F3N3O3S |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C22H18F3N3O3S/c23-22(24,25)14-3-1-4-15(13-14)27-9-11-28(12-10-27)32(30,31)19-8-7-18-20-16(19)5-2-6-17(20)21(29)26-18/h1-8,13H,9-12H2,(H,26,29) |
Clave InChI |
XKLCIBGUZLCMJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
SMILES canónico |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)




![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)